N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide
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Overview
Description
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. The compound features a benzimidazole moiety, which is known for its diverse biological activities, and a benzamide group, which contributes to its chemical reactivity and potential therapeutic properties.
Mechanism of Action
Target of Action
Similar compounds with a benzimidazole core have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It’s worth noting that compounds with a benzimidazole core have been found to exhibit a variety of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects . These activities suggest that such compounds may interact with their targets in a way that inhibits essential biological processes, although the specific mechanisms may vary depending on the target and the specific structure of the compound.
Biochemical Pathways
Given the diverse biological activities associated with benzimidazole derivatives , it is likely that HMS1901E15 affects multiple biochemical pathways
Result of Action
Benzimidazole derivatives have been associated with a variety of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects . These effects suggest that HMS1901E15 may have a broad range of molecular and cellular impacts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of ortho-phenylenediamine with benzaldehydes in the presence of an oxidizing agent such as sodium metabisulfite . The resulting benzimidazole derivative is then coupled with a suitable benzamide precursor under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole ring or the benzamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield benzimidazole oxides, while substitution reactions can introduce various functional groups onto the benzimidazole or benzamide moieties.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has shown promise in biological assays, particularly in studies related to enzyme inhibition and receptor binding.
Industry: The compound’s chemical reactivity and stability make it suitable for use in industrial processes, including the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
N-[3-(benzoxazol-2-ylamino)phenyl]amine: Similar in structure but with a benzoxazole moiety instead of benzimidazole.
N-benzimidazol-2yl benzamide analogues: These compounds share the benzimidazole and benzamide groups but differ in their specific substituents.
Uniqueness
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its potential as an anticancer agent and its versatility in chemical synthesis highlight its significance in scientific research.
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3S/c1-3-16-30(17-4-2)34(32,33)22-14-12-19(13-15-22)26(31)27-21-9-7-8-20(18-21)25-28-23-10-5-6-11-24(23)29-25/h5-15,18H,3-4,16-17H2,1-2H3,(H,27,31)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPYHJPWOTYWIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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